3-Nitrophenylethyl sulfide

Descripción

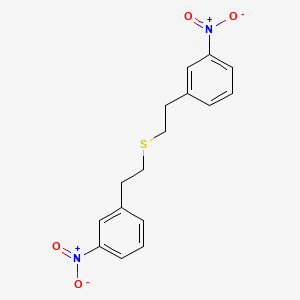

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-nitro-3-[2-[2-(3-nitrophenyl)ethylsulfanyl]ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c19-17(20)15-5-1-3-13(11-15)7-9-23-10-8-14-4-2-6-16(12-14)18(21)22/h1-6,11-12H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFMECBKQOLDDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CCSCCC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90703331 | |

| Record name | 1,1'-[Sulfanediyldi(ethane-2,1-diyl)]bis(3-nitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90703331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155172-70-6 | |

| Record name | 1,1'-[Sulfanediyldi(ethane-2,1-diyl)]bis(3-nitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90703331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3 Nitrophenylethyl Sulfide

Oxidation Reactions and Derived Sulfoxides/Sulfones

The sulfur atom in 3-Nitrophenylethyl sulfide (B99878) can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is a common and important reaction in organic synthesis, as sulfoxides and sulfones are valuable intermediates. jchemrev.comresearchgate.net The oxidation state of the sulfur can be controlled by the choice of oxidizing agent and reaction conditions. jchemrev.comsci-hub.se

A variety of oxidizing agents can be employed for the conversion of sulfides to sulfoxides and sulfones, including hydrogen peroxide, peroxy acids (like m-CPBA), and metal-based oxidants. sci-hub.seresearchgate.netorganic-chemistry.org For instance, hydrogen peroxide (H2O2) is considered an environmentally friendly and efficient oxidant for this purpose. sci-hub.senih.gov The selectivity of the oxidation, whether it stops at the sulfoxide or proceeds to the sulfone, can often be controlled by the stoichiometry of the oxidant and the reaction temperature. researchgate.netsci-hub.se Catalytic systems, such as those involving tungsten or vanadium, can enhance the efficiency and selectivity of the oxidation, particularly when using hydrogen peroxide. researchgate.netsci-hub.senih.gov

For example, the oxidation of various aryl and alkyl sulfides to their corresponding sulfones has been achieved with high yields using 30% hydrogen peroxide in the presence of a catalyst system. sci-hub.se Similarly, a vanadium complex has been shown to catalyze the selective oxidation of sulfides to sulfones using aqueous H2O2. researchgate.net

Interactive Data Table: Oxidation of Sulfides

| Oxidant | Catalyst | Product | Reference |

| 30% Hydrogen Peroxide | Tantalum Carbide | Sulfoxide | organic-chemistry.org |

| 30% Hydrogen Peroxide | Niobium Carbide | Sulfone | organic-chemistry.org |

| Urea-Hydrogen Peroxide | Phthalic Anhydride | Sulfone | organic-chemistry.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | None | Sulfone | researchgate.net |

Reduction Chemistry of the Nitro Group and Thioether Moiety

The reduction of the nitro group in 3-Nitrophenylethyl sulfide to an amino group is a key transformation, yielding 3-aminophenylethyl sulfide, a valuable synthetic intermediate. A variety of reducing agents can accomplish this, with the choice often depending on the desired selectivity and the presence of other functional groups. commonorganicchemistry.comwikipedia.org

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation with reagents like palladium on carbon (Pd/C) and hydrogen gas, or the use of metals in acidic media, such as iron or tin. commonorganicchemistry.comwikipedia.org For instance, catalytic hydrogenation is a widely used and effective method. commonorganicchemistry.com However, care must be taken as some conditions can also affect the thioether linkage.

Chemoselective reduction of the nitro group in the presence of the thioether is a critical consideration. Reagents like sodium sulfide (Na2S) or tin(II) chloride (SnCl2) are known for their ability to selectively reduce nitro groups without affecting other reducible functionalities. commonorganicchemistry.comscispace.com For example, sodium sulfide is often used for the selective reduction of one nitro group in dinitro compounds. wikipedia.orgstackexchange.com

The reduction of the thioether moiety is less common under typical nitro group reduction conditions. Stronger reducing conditions or specific reagents would be required to reduce the thioether to a thiol or cleave the C-S bond.

Interactive Data Table: Reduction of Aromatic Nitro Compounds

| Reducing Agent/System | Selectivity | Reference |

| H2 / Pd/C | Reduces nitro group, may affect other groups | commonorganicchemistry.com |

| Fe / Acid | Mild, reduces nitro group in presence of other groups | commonorganicchemistry.com |

| SnCl2 | Mild, reduces nitro group in presence of other groups | commonorganicchemistry.com |

| Na2S | Can selectively reduce one nitro group | commonorganicchemistry.comwikipedia.org |

| Zn / NH4Cl | Selective reduction of nitro group | scispace.com |

Electrophilic and Nucleophilic Aromatic Substitution on the Nitrophenyl Ring

The nitrophenyl ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution reactions, with the regiochemical outcome dictated by the directing effects of the existing substituents. masterorganicchemistry.comuomustansiriyah.edu.iqlumenlearning.com

Electrophilic Aromatic Substitution (EAS): The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.org The ethyl sulfide group is generally considered an ortho-, para-director and an activating group. However, the powerful deactivating effect of the nitro group will dominate, making further electrophilic substitution on the ring challenging. If a reaction were to occur, the electrophile would be directed to the positions meta to the nitro group (positions 4 and 6) and ortho/para to the ethyl sulfide group (positions 2 and 4). The combined directing effects would likely favor substitution at the 4-position.

Nucleophilic Aromatic Substitution (SNA_r): The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution. wikipedia.orgyoutube.comlibretexts.orgpressbooks.pub This reaction involves the displacement of a leaving group on the ring by a nucleophile. wikipedia.org For SNA_r to occur on this compound, a suitable leaving group would need to be present on the ring, typically at a position ortho or para to the nitro group to allow for resonance stabilization of the Meisenheimer intermediate. libretexts.orgpressbooks.pub For example, if a halogen were present at the 4- or 6-position, it could be displaced by a nucleophile. The thioether itself is generally not a good leaving group under these conditions.

Investigations into Rearrangement Reactions Involving the Ethyl Sulfide Linkage

Rearrangement reactions involving thioethers can occur under specific conditions, often proceeding through ylide intermediates. The Sommelet-Hauser rearrangement is a well-known example involving benzyl (B1604629) sulfonium (B1226848) salts. researchgate.netwikipedia.org While direct evidence for rearrangement reactions of this compound itself is not prevalent in the provided search results, related rearrangements offer insight into potential reactivity.

Chemo- and Regioselective Transformations of this compound

The presence of two distinct functional groups, the nitro group and the thioether, allows for a range of chemo- and regioselective transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. As discussed in the reduction section (3.2), the selective reduction of the nitro group in the presence of the thioether is a prime example of a chemoselective transformation. commonorganicchemistry.comscispace.comorganic-chemistry.org This is often a critical step in the synthesis of more complex molecules. researchgate.net The choice of reducing agent is paramount in achieving this selectivity. scispace.comorganic-chemistry.org For example, using NaBH4 in combination with a catalyst can selectively reduce a nitro group while leaving a ketone untouched. scispace.com

Regioselectivity comes into play during substitution reactions on the aromatic ring. As detailed in section 3.3, the directing effects of the nitro and ethyl sulfide groups will control the position of incoming substituents in both electrophilic and nucleophilic aromatic substitution reactions. In electrophilic substitutions, the incoming group is directed primarily to the position meta to the nitro group. libretexts.org In nucleophilic aromatic substitutions, a leaving group positioned ortho or para to the nitro group would be selectively replaced. libretexts.org The selective reduction of one nitro group in a polynitro compound is another example of regioselectivity. stackexchange.com

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, particularly FT-IR, is a rapid and sensitive method for identifying the functional groups present in a molecule.

The FT-IR spectrum of 3-Nitrophenylethyl sulfide (B99878) displays characteristic absorption bands that correspond to the vibrational modes of its functional groups. The most prominent of these are the strong, distinct absorptions of the nitro group.

Table 3: FT-IR Spectroscopic Data for 3-Nitrophenylethyl sulfide

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aliphatic C-H stretch | 2970 - 2850 | Medium |

| Asymmetric NO₂ stretch | 1525 - 1515 | Strong |

| Symmetric NO₂ stretch | 1350 - 1340 | Strong |

| C=C aromatic ring stretch | 1600 - 1450 | Medium-Weak |

| C-N stretch | 850 - 800 | Medium |

| C-S stretch | 750 - 600 | Weak |

The presence of strong bands in the regions of 1520 cm⁻¹ and 1345 cm⁻¹ is a definitive indicator of the nitro group. The various C-H and C=C stretching and bending vibrations confirm the presence of both aromatic and aliphatic components.

Raman Spectroscopy

Raman spectroscopy provides valuable insights into the vibrational modes of this compound, offering a detailed fingerprint of its molecular structure. Although a specific, experimentally recorded Raman spectrum for this compound is not widely published, the expected characteristic peaks can be predicted based on the vibrational modes of its constituent functional groups: the nitro group, the substituted benzene (B151609) ring, and the ethyl sulfide moiety.

The nitro group (NO₂) is expected to exhibit strong symmetric and asymmetric stretching vibrations. The aromatic C-H stretching and ring breathing modes, along with the C-S stretching of the ethyl sulfide group, will also produce characteristic Raman signals.

Table 1: Predicted Characteristic Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1355 |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1530 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | Ring Breathing | ~1000 |

| Aromatic Ring | C=C Stretch | 1580 - 1610 |

| Sulfide (C-S) | C-S Stretch | 650 - 750 |

| Ethyl (-CH₂CH₃) | C-H Stretch | 2850 - 2970 |

Note: These are predicted values based on typical ranges for the respective functional groups.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is a critical tool for the unambiguous determination of the elemental composition and for elucidating the fragmentation pathways of this compound. HRMS provides a high degree of mass accuracy, typically within a few parts per million (ppm), allowing for the confident assignment of a molecular formula. chembk.com

The molecular formula of this compound is C₈H₉NO₂S, with a monoisotopic mass of 183.0354 Da. chembk.com An HRMS analysis would be expected to yield a measured mass very close to this theoretical value.

The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would likely proceed through several characteristic pathways. The nitro group can be lost as NO₂ or undergo rearrangement. Cleavage of the C-S and C-C bonds in the ethyl sulfide side chain is also expected. The presence of sulfur would be indicated by the characteristic isotopic pattern of ³⁴S. nih.gov

Table 2: Predicted HRMS Fragmentation Data for this compound

| m/z (Predicted) | Fragment Ion | Possible Fragmentation Pathway |

| 183.0354 | [M]⁺ | Molecular Ion |

| 154.0323 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 137.0348 | [M - NO₂]⁺ | Loss of the nitro group |

| 123.0190 | [M - C₂H₅ - NO]⁺ | Loss of ethyl and nitroso groups |

| 109.0034 | [C₆H₅S]⁺ | Phenylthio cation |

| 77.0391 | [C₆H₅]⁺ | Phenyl cation |

Note: The fragmentation pattern is predictive and would require experimental verification.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. While a published crystal structure for this compound is not currently available in open crystallographic databases, we can infer its likely solid-state characteristics. crystallography.netugr.escrystallography.net

Table 3: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for organic molecules) |

| Key Intermolecular Interactions | π-π stacking, C-H···O interactions |

Note: These are predictions based on common crystal packing motifs for similar organic compounds and require experimental determination.

Chiroptical Spectroscopy for Asymmetric Induction Studies

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and vibrational circular dichroism (VCD), are powerful tools for studying chiral molecules. nih.govsciex.com These methods measure the differential absorption of left and right circularly polarized light, which is a property exclusive to non-superimposable mirror-image structures (enantiomers). researchgate.netscivisionpub.com

This compound, in its standard form, is an achiral molecule as it does not possess a stereocenter or any other element of chirality. Therefore, it will not exhibit a signal in chiroptical spectroscopy.

For chiroptical analysis to be relevant, a chiral variant of the molecule would need to be synthesized. This could be achieved, for instance, by introducing a stereocenter on the ethyl chain. As of the current scientific literature, there are no reports on the synthesis or chiroptical analysis of chiral this compound derivatives. Should such a chiral analog be prepared, chiroptical spectroscopy would be invaluable for determining its absolute configuration and studying its conformational preferences in solution. rsc.orgmetu.edu.tr

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and predicting the reactivity of 3-Nitrophenylethyl sulfide (B99878). nih.gov These calculations solve the Schrödinger equation (or a simplified form) for the molecule, yielding information about its orbitals and electron distribution.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability. mdpi.com

For 3-Nitrophenylethyl sulfide, the HOMO is expected to have significant contributions from the sulfur atom's lone pairs and the π-system of the phenyl ring. The LUMO is likely to be localized on the nitrophenyl group, specifically the nitro group, which is a strong electron-withdrawing group. uwo.ca The interaction between the ethyl sulfide donor group and the nitrophenyl acceptor group influences the HOMO-LUMO gap. DFT calculations could precisely determine the energies and spatial distributions of these orbitals.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Molecular Orbital | Predicted Localization | Predicted Energy Level |

|---|---|---|

| HOMO | Sulfur atom, Phenyl ring (π-system) | Relatively High |

| LUMO | Nitrophenyl group (especially NO₂) | Relatively Low |

| HOMO-LUMO Gap | Moderate | - |

An electrostatic potential (ESP) surface map illustrates the distribution of charge on a molecule's surface. mdpi.com It is invaluable for predicting how a molecule will interact with other charged or polar species. researchgate.net Red regions on an ESP map indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are sites for nucleophilic attack. mdpi.com

For this compound, the ESP map would likely show a significant negative potential around the oxygen atoms of the nitro group, making them potential sites for interaction with electrophiles or hydrogen bond donors. The sulfur atom, with its lone pairs, would also exhibit a region of negative potential. semanticscholar.org Conversely, the hydrogen atoms of the aromatic ring and the ethyl group would show positive potential. The presence of the electron-withdrawing nitro group would make the aromatic ring more electron-deficient than in unsubstituted phenylethyl sulfide. tsri.or.th

Theoretical calculations can be used to model chemical reactions and identify the transition state, which is the highest energy point along the reaction coordinate. nih.gov By calculating the energy of the transition state, chemists can predict the activation energy and, consequently, the rate of a reaction. oup.com

For this compound, one could investigate reactions such as oxidation at the sulfur atom or nucleophilic aromatic substitution. DFT calculations could model the geometry and energy of the transition states for these processes. For instance, in the oxidation of the sulfide to a sulfoxide (B87167) or sulfone, the transition state would involve the interaction of the sulfur atom with an oxidizing agent. The energy barrier for this process could be quantified, providing insight into the reaction's feasibility.

Conformational Analysis through Molecular Dynamics Simulations and Energy Minimization

Molecules are not static; they exist as an ensemble of different conformations due to the rotation around single bonds. mun.ca Conformational analysis aims to identify the most stable conformations (those with the lowest energy). sfu.ca Molecular dynamics (MD) simulations can be used to explore the conformational space of a molecule over time, while energy minimization techniques find the lowest energy structure for a given starting geometry. nih.govmdpi.com

For this compound, the key flexible bonds are the C-S and C-C bonds of the ethyl sulfide chain. A conformational search would likely reveal several low-energy conformers. The relative energies of these conformers determine their population at a given temperature. Such studies are crucial for understanding how the molecule's shape influences its interactions and properties. whiterose.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding clinical outcomes)

QSAR is a computational technique that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. nih.gov Models are built using descriptors that quantify various aspects of a molecule's structure (e.g., size, shape, electronic properties).

In a non-clinical context, a QSAR model could be developed for a series of related nitrophenyl sulfides to predict properties like their reactivity in a specific chemical transformation or their affinity for a particular stationary phase in chromatography. The model would use calculated descriptors (e.g., HOMO/LUMO energies, dipole moment, molecular weight) to predict the property of interest. Such models are valuable for screening virtual libraries of compounds and prioritizing candidates for synthesis. epa.gov

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations can predict spectroscopic data with a useful degree of accuracy. academie-sciences.fr For example, NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental spectra to aid in structure elucidation. rsc.orgarxiv.orgdiva-portal.org Similarly, the vibrational frequencies corresponding to infrared (IR) absorption bands can be computed. mckendree.eduworktribe.comvasp.at

For this compound, DFT calculations could predict the ¹H NMR spectrum, showing distinct signals for the aromatic protons (influenced by the nitro group), the methylene (B1212753) protons of the ethyl group, and the terminal methyl protons. The calculated ¹³C NMR spectrum would similarly show characteristic shifts for the different carbon atoms. The predicted vibrational spectrum would show strong absorptions corresponding to the N-O stretching of the nitro group, C-S stretching, and various C-H and aromatic C-C vibrations. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Key Features |

|---|---|

| ¹H NMR | Complex multiplet patterns for aromatic protons; Triplets and quartets for ethyl group protons. |

| ¹³C NMR | Distinct signals for aromatic carbons (some deshielded by NO₂), and aliphatic carbons. |

| IR (Vibrational) | Strong symmetric and asymmetric N-O stretching bands; C-S stretching band; Aromatic C-H and C=C stretching bands. |

Derivatives and Analogues of 3 Nitrophenylethyl Sulfide

Synthesis of Homologues and Isomers with Varying Alkyl Chain Lengths and Nitrophenyl Substitution Patterns

The synthesis of homologues and isomers of 3-nitrophenylethyl sulfide (B99878) is fundamental to understanding the impact of structural variations on the molecule's characteristics. These synthetic strategies typically involve nucleophilic substitution reactions where a thiol reacts with a suitable electrophile.

Homologues with different alkyl chain lengths can be readily prepared by the reaction of 3-nitrophenylethyl halides (e.g., 1-(2-bromoethyl)-3-nitrobenzene) with a variety of alkanethiols. The use of a base, such as sodium hydroxide (B78521) or potassium carbonate, facilitates the formation of the thiolate anion, which then acts as a potent nucleophile. This method allows for the introduction of methyl, propyl, butyl, and more complex alkyl groups, thereby systematically modifying the lipophilicity of the molecule.

| Precursor | Thiol | Product |

| 1-(2-Bromoethyl)-3-nitrobenzene | Ethanethiol | 3-Nitrophenylethyl ethyl sulfide |

| 1-(2-Bromoethyl)-3-nitrobenzene | Propanethiol | 3-Nitrophenylethyl propyl sulfide |

| 1-(2-Bromoethyl)-2-nitrobenzene | Ethanethiol | 2-Nitrophenylethyl ethyl sulfide |

| 1-(2-Bromoethyl)-4-nitrobenzene | Ethanethiol | 4-Nitrophenylethyl ethyl sulfide |

Development of Substituted Derivatives with Modified Thioether Moieties (e.g., sulfoxides, sulfones)

The sulfur atom in the thioether linkage of 3-nitrophenylethyl sulfide is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. These oxidized derivatives exhibit distinct chemical and physical properties, including increased polarity and the introduction of a stereocenter at the sulfur atom in the case of sulfoxides.

The selective oxidation of the sulfide to a sulfoxide (B87167) can be achieved using a range of oxidizing agents under controlled conditions. A common and environmentally benign oxidant is hydrogen peroxide, often used in conjunction with a catalyst to enhance selectivity and reaction rates. rsc.org For instance, various metal-based catalysts can be employed to favor the formation of the sulfoxide while minimizing over-oxidation to the sulfone. organic-chemistry.org The choice of solvent and reaction temperature also plays a crucial role in achieving high selectivity. rsc.org

Further oxidation of the sulfoxide, or direct oxidation of the sulfide with stronger oxidizing agents or harsher reaction conditions, yields the corresponding sulfone. Reagents such as potassium permanganate or excess hydrogen peroxide with a suitable catalyst are effective for this transformation. organic-chemistry.org The conversion to a sulfone significantly alters the geometry and electronic nature of the sulfur center.

| Starting Material | Oxidizing Agent | Major Product |

| This compound | H₂O₂ (1 equiv.), Acetic Acid | 3-Nitrophenylethyl sulfoxide |

| This compound | H₂O₂ (>2 equiv.), Na₂WO₄ | 3-Nitrophenylethyl sulfone |

| This compound | m-CPBA (1 equiv.) | 3-Nitrophenylethyl sulfoxide |

| 3-Nitrophenylethyl sulfoxide | m-CPBA (1 equiv.) | 3-Nitrophenylethyl sulfone |

Introduction of Additional Functional Groups on the Nitrophenyl Ring

The introduction of additional functional groups onto the nitrophenyl ring of this compound opens up a vast chemical space for derivatization. Standard electrophilic aromatic substitution reactions can be employed, although the presence of the deactivating nitro group will direct incoming electrophiles primarily to the meta-positions relative to the nitro group.

For instance, halogenation (e.g., bromination or chlorination) can be achieved using elemental halogens in the presence of a Lewis acid catalyst. Further nitration is also possible, though it would require forcing conditions due to the already present deactivating groups. Conversely, the nitro group itself can be chemically modified. Reduction of the nitro group to an amine introduces a versatile functional group that can undergo a wide range of subsequent reactions, such as diazotization followed by substitution, or acylation to form amides. The choice of reducing agent is critical to avoid undesired side reactions involving the sulfide linkage.

| Starting Material | Reagent(s) | Product |

| This compound | Br₂, FeBr₃ | Bromo-3-nitrophenylethyl sulfide |

| This compound | SnCl₂, HCl | 3-Aminophenylethyl sulfide |

| 3-Aminophenylethyl sulfide | Acetic anhydride | 3-Acetamidophenylethyl sulfide |

Stereoselective Synthesis of Chiral this compound Derivatives

The oxidation of this compound to its sulfoxide introduces a stereogenic center at the sulfur atom, leading to the possibility of two enantiomers. The stereoselective synthesis of a single enantiomer is of significant interest, as the biological activity of chiral molecules often resides in only one of the enantiomers.

Asymmetric oxidation of prochiral sulfides is a well-established field, with several methodologies available. medcraveonline.com One common approach involves the use of a chiral catalyst in conjunction with an achiral oxidant. For example, titanium-based catalysts complexed with chiral ligands like diethyl tartrate (a modified Sharpless epoxidation system) have been successfully used for the asymmetric oxidation of sulfides. medcraveonline.com Vanadium-based catalysts with chiral Schiff base ligands have also shown high enantioselectivity.

Another powerful method for stereoselective sulfoxidation is the use of biocatalysts. rsc.org Enzymes such as monooxygenases can catalyze the oxidation of sulfides with high enantiomeric excess. rsc.org These enzymatic methods are often performed under mild conditions and are considered a green chemistry approach to asymmetric synthesis. The choice of enzyme and reaction conditions can often be tuned to favor the formation of either the (R)- or (S)-sulfoxide.

| Substrate | Catalyst/Reagent | Product | Enantiomeric Excess (ee) |

| Aryl alkyl sulfide | Ti(O-i-Pr)₄ / (+)-DET / t-BuOOH | (R)-Aryl alkyl sulfoxide | Often >90% |

| Aryl alkyl sulfide | Vanadium complex / Chiral ligand / H₂O₂ | Chiral aryl alkyl sulfoxide | Up to 99% |

| Aryl alkyl sulfide | Cyclohexanone monooxygenase (enzyme) | (S)-Aryl alkyl sulfoxide | Often >95% |

Note: The enantiomeric excess is highly dependent on the specific substrate and reaction conditions.

Structural Relationship and Synthetic Diversification Strategies

The development of a library of this compound derivatives relies on a systematic and diversified synthetic approach. The structural relationships between the various analogues are defined by the modifications made to the core scaffold. These modifications can be categorized as:

Alkyl chain variation: Altering the length and branching of the ethyl group to modulate lipophilicity and steric bulk.

Aromatic substitution: Changing the position of the nitro group or introducing other substituents on the phenyl ring to tune electronic properties and create new interaction points.

Thioether oxidation state: Converting the sulfide to a sulfoxide or sulfone to modify polarity, hydrogen bonding capacity, and geometry.

Stereochemistry: Controlling the absolute configuration at the sulfur center (in sulfoxides) to investigate stereospecific interactions.

A comprehensive synthetic diversification strategy would involve a modular approach. A common intermediate, such as a nitrophenylethyl halide, could be used to generate a series of homologues and isomers by reacting it with a library of thiols. Each of these resulting sulfides can then be subjected to a panel of oxidation reactions (both racemic and stereoselective) and aromatic functionalization reactions. This combinatorial-like approach allows for the rapid generation of a diverse set of molecules for further investigation. Such strategies are crucial in fields like medicinal chemistry, where the exploration of a wide chemical space is often necessary to identify lead compounds.

Applications in Chemical and Biological Research Paradigms

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

The reactivity of the nitro group and the sulfide (B99878) moiety in 3-Nitrophenylethyl sulfide makes it a valuable precursor in the construction of more complex molecular architectures.

Precursors for Complex Heterocyclic Systems

Nitroaromatic compounds are well-established precursors for the synthesis of various heterocyclic systems. The electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution, a key reaction in the formation of fused ring systems. For instance, 3-nitrothiophenes serve as starting materials for the synthesis of thieno[3,2-b]thiophenes, a class of compounds with applications in organic electronics and medicinal chemistry. mdpi.commdpi.combeilstein-journals.orgresearchgate.netresearchgate.netbeilstein-archives.org The synthesis involves the nucleophilic displacement of the nitro group by a sulfur nucleophile, followed by intramolecular cyclization. While direct utilization of this compound for this specific transformation is not extensively documented, the underlying chemical principles suggest its potential as a precursor for analogous sulfur-containing heterocyclic systems.

Similarly, nitro-substituted aryl sulfides are employed in the synthesis of benzothiazepines, a class of heterocyclic compounds with a wide range of pharmacological activities. nih.govorientjchem.orgnih.gov The synthesis often involves the reaction of a nitro-substituted chalcone with 2-aminothiophenol, where the nitro group can influence the reaction pathway and final structure.

Components in Polymer and Material Science Research (excluding physical properties)

The synthesis of poly(phenylene sulfide) (PPS), a high-performance thermoplastic, traditionally involves the reaction of sodium sulfide with 1,4-dichlorobenzene. wikipedia.orgahmadullins.comscipoly.com Research into alternative synthetic routes has explored the use of nitro-substituted precursors. While direct incorporation of this compound into PPS is not a standard method, the fundamental reaction of a sulfide with an activated aromatic ring suggests the possibility of using such compounds in the synthesis of modified sulfur-containing polymers. researchgate.netrsc.org

Investigation of In Vitro Biological Activities and Mechanistic Insights

The presence of both a nitro group and a sulfide moiety in this compound has prompted investigations into its potential biological activities. Nitroaromatic compounds are known to exhibit a broad spectrum of biological effects, often attributed to their ability to undergo redox cycling and generate reactive nitrogen species. nih.govencyclopedia.pubmdpi.com

Studies on Antimicrobial Activity and Enzyme Inhibition Mechanisms (e.g., FabH)

Nitro-containing compounds have a long history of use as antimicrobial agents. nih.govencyclopedia.pubmdpi.com The antimicrobial activity of nitroaromatic derivatives is often linked to the reduction of the nitro group within microbial cells, leading to the formation of toxic intermediates that can damage DNA and other vital cellular components. encyclopedia.pub Studies on various nitro-substituted phenylethyl sulfide derivatives have demonstrated their potential as antibacterial and antifungal agents. For example, certain 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole derivatives have shown activity against Staphylococcus aureus and Streptococcus faecalis. researchgate.net Other nitrobenzyl-oxy-phenol derivatives have also exhibited antimicrobial properties. researchgate.net

One of the key targets for novel antibacterial agents is the fatty acid synthesis (FAS-II) pathway, with β-ketoacyl-acyl carrier protein synthase III (FabH) being an essential enzyme in this process. nih.govresearchgate.net Inhibition of FabH disrupts bacterial fatty acid synthesis, leading to cell death. While there is extensive research on FabH inhibitors, specific studies detailing the inhibitory activity of this compound against FabH are not yet prevalent in the literature. researchgate.netnih.govresearchgate.net However, the structural motifs present in this compound are found in other classes of enzyme inhibitors.

Table 1: Antimicrobial Activity of Representative Nitro-Substituted Sulfide Derivatives

| Compound Class | Target Organism(s) | Reported Activity (MIC) |

| 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazoles | Staphylococcus aureus, Streptococcus faecalis | Active, comparable to ampicillin trihydrate in some cases researchgate.net |

| Nitrobenzyl-oxy-phenol derivatives | Moraxella catarrhalis | MIC of 11 µM for 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol researchgate.net |

Modulators in Biochemical Pathways (e.g., HBV capsid assembly, H2S metabolism, enzyme activity studies)

The modulation of viral replication and cellular metabolic pathways are key areas of drug discovery. Small molecules that can interfere with these processes are of significant interest.

Hepatitis B Virus (HBV) Capsid Assembly:

A promising strategy for treating chronic hepatitis B is the use of capsid assembly modulators (CAMs), which interfere with the proper formation of the viral capsid. nih.govnih.govbioworld.commdpi.com These small molecules can either accelerate or misdirect capsid formation, leading to non-infectious viral particles. While various chemical scaffolds have been identified as HBV CAMs, the specific role of this compound in this context has not been explicitly detailed. However, the structure-activity relationships of known CAMs often involve aromatic rings and heteroatoms, suggesting that derivatives of this compound could be explored in this area. nih.govnih.govbioworld.commdpi.com

H₂S Metabolism and Enzyme Activity Studies:

Hydrogen sulfide (H₂S) is a gasotransmitter involved in a multitude of physiological processes. Its production is primarily regulated by the enzymes cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE). nih.govnih.govnih.govnih.govmdpi.comwikipedia.orgmdpi.comresearchgate.net The modulation of these enzymes is a target for therapeutic intervention in various diseases. While the direct effect of this compound on CBS and CSE has not been extensively studied, the sulfide moiety suggests a potential interaction with the sulfur-based chemistry of H₂S metabolism.

Utility as Molecular Probes in Biological Systems

Fluorescent molecular probes are invaluable tools for visualizing and quantifying biological molecules and processes in real-time. The design of these probes often relies on specific chemical reactions that trigger a change in fluorescence. The reduction of a nitro group to an amine is a well-established reaction for the development of fluorescent probes for hydrogen sulfide. mdpi.comnih.govnih.govresearchgate.net The nitro group acts as a fluorescence quencher, and its reduction by H₂S leads to a "turn-on" fluorescent signal. mdpi.com

Several fluorescent probes for H₂S have been developed based on this principle, utilizing various fluorophore backbones. mdpi.comnih.govnih.govresearchgate.netacs.org While a probe based directly on the this compound scaffold has not been prominently reported, the presence of the nitro group makes it a conceptually suitable starting point for the design of such probes. The ethyl sulfide chain could also be modified to tune the probe's solubility, cellular localization, and reactivity.

Applications in Catalysis Research with Related Thioether Ligands

Thioether-containing molecules have emerged as a versatile class of ligands in transition-metal catalysis. The sulfur atom in a thioether can act as a soft donor, forming stable complexes with various transition metals. The electronic and steric properties of the thioether ligand can be fine-tuned by modifying its substituents, thereby influencing the activity and selectivity of the catalyst.

While specific catalytic applications of this compound are not extensively documented, the broader class of aryl thioethers has been successfully employed in a range of catalytic transformations. The presence of the electron-withdrawing nitro group in the 3-position of the phenyl ring in this compound is expected to decrease the electron-donating ability of the sulfur atom. This modulation of the electronic properties can have a significant impact on the catalytic cycle. For instance, in palladium-catalyzed cross-coupling reactions, the ligand's electronic nature can influence the rates of oxidative addition and reductive elimination.

Research on related chiral thioether ligands has demonstrated their utility in asymmetric catalysis, where the creation of a single enantiomer of a chiral product is desired. These ligands have been instrumental in reactions such as asymmetric allylic alkylation, hydrogenation, and Michael additions. bohrium.comcapes.gov.brresearchgate.netrsc.org The design of these ligands often incorporates rigid backbones to control the spatial arrangement of the coordinating sulfur atom, thereby inducing stereoselectivity.

Below is a table summarizing the applications of various thioether-containing ligands in catalysis, illustrating the potential areas of research for compounds like this compound.

| Catalytic Reaction | Metal Catalyst | Thioether Ligand Type | Achieved Selectivity/Activity |

| Asymmetric Allylic Alkylation | Palladium | Chiral Phosphine-Thioether | High enantioselectivity (ee) rsc.org |

| Asymmetric Hydrogenation | Rhodium, Iridium | Chiral Dithioether | Good to excellent ee bohrium.com |

| C-H Functionalization | Palladium | Simple Dialkyl/Aryl Sulfides | Enhanced reaction rates and selectivity princeton.edu |

| Michael Addition | Various | Chiral Thioether-Oxazoline | High diastereoselectivity and enantioselectivity bohrium.com |

Sensing Applications and Chiral Recognition Studies

The thioether moiety is also a valuable functional group in the design of chemical sensors and for studies in chiral recognition. The sulfur atom can act as a binding site for various analytes, particularly soft metal ions. The interaction between the thioether and the analyte can be transduced into a measurable signal, such as a change in fluorescence or color.

For instance, thioether-rich motifs have been incorporated into fluorescent probes for the selective detection of copper(I) ions. wikipedia.org The binding of the copper ion to the thioether sulfur atoms can modulate the photophysical properties of an attached fluorophore, leading to a "turn-on" or "turn-off" fluorescent response. Similarly, thioether-based chelators have been developed for the sensing of mercury(II) ions. wikipedia.org The presence of the nitroaromatic group in this compound could potentially be exploited in a sensing ensemble, where the nitro group might act as a quencher for a nearby fluorophore, with the quenching efficiency being modulated by analyte binding to the sulfide.

In the field of chiral recognition, non-racemic thioethers have been investigated for their ability to differentiate between enantiomers. This can occur through the formation of diastereomeric complexes with a chiral analyte, which can then be distinguished using techniques such as NMR spectroscopy. nih.govmdpi.com The development of achiral thioether compounds that undergo spontaneous chiral crystallization has also been reported, highlighting the role of the thioether group in directing supramolecular chirality. rsc.org

The following table outlines examples of thioether-based systems used in sensing and chiral recognition.

| Application | Analyte | Principle of Operation |

| Fluorescent Sensing | Copper(I) | Analyte binding to a thioether-rich motif modulates the emission of a fluorophore. wikipedia.org |

| Fluorescent Sensing | Mercury(II) | A thioether chelator binds the metal ion, causing a change in the fluorescence of a reporter molecule. wikipedia.org |

| Chiral Recognition | Enantiomers of Amino Acids | Formation of diastereomeric complexes with a chiral thioether-containing host, leading to distinguishable NMR signals. mdpi.com |

| Spontaneous Chiral Crystallization | N/A | An achiral thioether compound crystallizes in a chiral space group. rsc.org |

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing 3-nitrophenylethyl sulfide (B99878) and its analogues lies in the adoption of green and sustainable chemistry principles. Research will likely pivot from traditional methods to more eco-friendly and efficient processes that minimize waste, energy consumption, and the use of hazardous materials.

Key areas of development include:

Catalyst-Driven Reactions: Formic acid has been identified as an effective and environmentally benign reagent for promoting the anti-Markovnikov hydrothiolation of styrenes, a key reaction for forming the ethyl sulfide linkage. acs.org Future work could optimize these conditions for 3-nitrostyrene (B1585535) derivatives, exploring a range of thiols to create diverse libraries of compounds. The reaction proceeds efficiently at room temperature without the need for a base, representing a significant improvement in sustainability. acs.org

Alternative Energy Sources: Methodologies employing microwave irradiation, ultrasonic baths, and mechanochemistry (ball milling) are expected to become more prevalent. mdpi.comrsc.org These techniques often lead to dramatically reduced reaction times, higher yields, and solvent-free conditions. For instance, the synthesis of related heterocyclic compounds has been successfully achieved in minutes using ultrasound at moderate temperatures. mdpi.com

Green Solvents: The use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, offers a sustainable alternative to volatile organic solvents. mdpi.com Research into the solubility and reactivity of 3-nitrophenylethyl sulfide precursors in various DES formulations could lead to novel and greener synthetic pathways. mdpi.com

The table below summarizes various sustainable synthetic methods that could be adapted for the synthesis of this compound derivatives.

| Method | Energy Source | Solvent/Conditions | Key Advantages |

| Hydrothiolation | Thermal (Room Temp) | Formic Acid | Green reagent, high yield, anti-Markovnikov selectivity, base-free. acs.org |

| Ultrasound-Assisted Synthesis | Sonication | Ethanol | Rapid reaction times (minutes), high efficiency. mdpi.com |

| Mechanochemistry | Ball Milling | Solvent-Free | Avoids bulk solvents, enables reactions with poor solubility. rsc.org |

| Deep Eutectic Solvents | Thermal (Stirring) | Choline Chloride:Glycerol | Biodegradable, low toxicity, reusable. mdpi.com |

Exploration of Advanced Reactivity Patterns and Unique Transformations

Beyond synthesis, a deeper exploration of the inherent reactivity of the this compound scaffold is crucial. The interplay between the electron-withdrawing nitro group and the nucleophilic sulfide moiety presents opportunities for unique chemical transformations.

Future investigations should focus on:

Solvolysis and Intermediate Stability: Studies on related structures, such as 1-(3-nitrophenyl)ethyl derivatives, have shown the formation of distinct reaction intermediates like tight ion-pairs during solvolysis. whiterose.ac.uk Understanding the lifetime and reactivity of such intermediates in the this compound system is essential for controlling reaction outcomes and designing novel reaction pathways. whiterose.ac.uk The stability of carbocations adjacent to the sulfide and influenced by the distal nitro group will be a key area of study.

Modulation of Reactivity: The nitro group's strong electron-withdrawing properties can be exploited to moderate the reactivity of other functional groups within a molecule. nih.gov Research could explore how this electronic influence affects the oxidation state of the sulfur atom, the acidity of adjacent protons, and the molecule's participation in nucleophilic or electrophilic substitution reactions.

Catalytic Activation: The development of catalysts capable of specifically activating the sulfur atom's lone pair of electrons could unlock new reaction pathways. google.com This could enable the controlled formation of sulfonium (B1226848) salts, sulfoxides, or sulfones, leading to derivatives with distinct chemical and physical properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of this compound analogues, the integration of continuous flow chemistry and automated synthesis is indispensable. These technologies offer superior control over reaction parameters, enhanced safety, and high-throughput capabilities. europa.eu

Translational perspectives in this area include:

High-Throughput Screening: Automated platforms, such as those with automated loop filling, can be programmed to synthesize and screen combinatorial libraries of compounds. labmanager.com By systematically varying the substituents on the phenyl ring or the group attached to the sulfide, researchers can rapidly generate hundreds of derivatives and evaluate their properties. labmanager.com

Improved Safety and Scalability: Flow reactors provide a large surface-area-to-volume ratio, allowing for efficient heat dissipation in highly exothermic reactions, such as nitrations or oxidations. europa.eu This enhanced safety profile makes it easier to scale up the production of promising lead compounds identified during screening. europa.eunih.gov

Data-Rich Experimentation: Modern flow systems can be equipped with in-line analytical tools to monitor reactions in real-time. nih.gov This provides a continuous stream of data on reaction kinetics, intermediate formation, and yield, which can be fed into machine learning algorithms to rapidly optimize reaction conditions. nih.gov A typical flow chemistry setup includes pumps, a reactor, a pressure regulator, and a collection device, all controlled by dedicated software. europa.eu

Deeper Elucidation of Mechanistic Pathways in Biological Interactions

For any therapeutic or biological application, a profound understanding of how this compound interacts with biological systems at a molecular level is paramount. The presence of a sulfide moiety suggests potential involvement in redox signaling and interactions with cysteine residues in proteins.

Future research should be directed towards:

Role of Reactive Sulfur Species (RSS): The biological activity of sulfur-containing compounds is often mediated by their conversion to or interaction with reactive sulfur species like hydrogen sulfide (H₂S) and polysulfides. nih.gov It is critical to investigate whether this compound can act as a donor or modulator of these signaling molecules.

Protein Cysteine Modification: A key mechanism by which RSS exert their effects is through the modification of cysteine residues in proteins, a process known as persulfidation. nih.gov Studies should aim to identify specific protein targets of this compound or its metabolites and characterize the functional consequences of any covalent modifications.

Metabolic Pathways: Elucidating the metabolic fate of this compound within cells is essential. This includes identifying the enzymes responsible for its transformation and characterizing the resulting metabolites, which may themselves be biologically active. Understanding these pathways is crucial for interpreting structure-activity relationships and predicting potential off-target effects.

Computational Design of Next-Generation this compound Analogues with Enhanced Properties

Computational chemistry provides a powerful toolkit for the rational design of new molecules with tailored properties, reducing the time and cost associated with trial-and-error laboratory synthesis.

Future efforts in this domain will likely involve:

Quantum Chemical Calculations: Using methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), researchers can accurately predict the molecular geometry, bond distances, dipole moments, and vibrational frequencies of this compound and its proposed analogues. researchgate.net These calculations can provide fundamental insights into the stability and electronic structure of the molecules.

Predicting Reactivity and Properties: Computational models can be used to calculate parameters like proton affinity, which indicates the most likely sites for protonation and can help predict reactivity in different chemical environments. researchgate.net This allows for the in silico screening of virtual compounds to prioritize those with the most promising characteristics for synthesis.

Molecular Docking and Dynamics: To design analogues with specific biological activities, molecular docking simulations can be used to predict how different derivatives will bind to the active site of a target protein. By systematically modifying the structure (e.g., adding hydrogen bond donors/acceptors or changing substituent size), computational chemists can design next-generation compounds with enhanced binding affinity and selectivity.

Q & A

Q. How can researchers ensure reproducibility in spectrophotometric quantification of sulfide content?

- Methodological Answer : Calibrate instruments daily with certified reference materials (CRMs). Perform inter-laboratory comparisons and report measurement uncertainty (e.g., ± 5% RSD). Adhere to ISO/IEC 17025 guidelines for method validation .

Literature Review and Synthesis

Q. What strategies effectively synthesize conflicting findings in meta-analyses of this compound applications?

Q. How should researchers prioritize gaps in the current understanding of this compound’s environmental fate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.